REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[K+].[C:13]([OH:17])(=[O:16])[CH:14]=[O:15].Cl.[CH2:19]([N:23]([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22]>O.COC(C)(C)C>[OH:15][CH:14]([C:5]1[C:6]2[S:10][CH:9]=[CH:8][C:7]=2[C:2]([OH:1])=[CH:3][CH:4]=1)[C:13]([O-:17])=[O:16].[CH2:28]([NH+:23]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH3:31] |f:1.2,8.9|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
76.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1C=CS2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
93.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h at 0-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L reactor equipped with a mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered through Speedex
|
Type
|
ADDITION
|
Details
|
ca. 70 ml of 25% HCl solution in water were added to the aqueous phase such that the pH was ca. 2.0
|
Type
|
ADDITION
|
Details
|
After addition of 450 ml of tert-butyl methyl ether the organic phase
|
Type
|
CUSTOM
|
Details
|
was separated at room temperature
|
Type
|
WASH
|
Details
|
the aqueous phase washed with tert-butyl methyl ether
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated to a volume of ca. 300 ml
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 50 ml of tert-butyl methyl ether and 100 ml of acetonitrile
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred over night at 20-30° C.
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The filter cake was washed with 160 ml of tert-butyl methyl ether/acetonitrile 3:1
|
Type
|
CUSTOM
|
Details
|
the crystals dried over night at 60° C./10 mbar
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.9 g | |
YIELD: PERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |